7-Bromoimidazo[1,2-a]pyrimidine
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Overview
Description
7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a bromine atom attached at the 7th position. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The bromination at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize high yield and purity. Multicomponent reactions and tandem reactions are often employed due to their efficiency and cost-effectiveness. The use of environmentally benign solvents and catalyst-free conditions is also emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, N-oxides, and dihydro derivatives, which can be further functionalized for various applications .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a core structure for the development of drugs with anti-inflammatory, antiviral, antifungal, and anticancer properties.
Biological Studies: The compound is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Material Science:
Chemical Biology: The compound is used in the design of chemical probes and bioactive molecules for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyrimidine is largely dependent on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom at the 7th position can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different pharmacological properties and applications.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, leading to variations in electronic properties and reactivity.
Imidazo[1,2-a]thiazole: Features a thiazole ring, which imparts distinct chemical and biological characteristics.
Uniqueness: 7-Bromoimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. The pyrimidine ring also contributes to its distinct electronic properties and biological activity, making it a versatile scaffold for drug development and other applications .
Biological Activity
7-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C6H4BrN3
- Molecular Weight : 198.02 g/mol
- CAS Number : 1251033-57-4
The compound features a bromine atom at the 7th position of the imidazo[1,2-a]pyrimidine structure, which significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity through halogen bonding and hydrophobic interactions. This compound has been shown to modulate several biological pathways:
- Antiviral Activity : Recent studies indicate that derivatives of this compound exhibit significant binding affinities to viral proteins, suggesting potential as antiviral agents against SARS-CoV-2. For instance, a synthesized derivative demonstrated an affinity of -9.1 kcal/mol for the ACE2 receptor, indicating its potential as an entrance inhibitor for the virus .
- Anticancer Properties : The compound has shown promise as a c-Met inhibitor, which is critical in cancer progression. Structure-activity relationship studies have identified several derivatives that effectively inhibit c-Met signaling pathways in cancer cells, leading to reduced cell proliferation and scattering .
Biological Activity Summary
Case Study 1: Antiviral Potential
A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives aimed at inhibiting SARS-CoV-2 entry into human cells. Molecular docking studies revealed that one compound had a binding energy comparable to established inhibitors like angiotensin II and MLN-4760, highlighting its potential as a therapeutic agent against COVID-19 .
Case Study 2: Cancer Therapeutics
Research focused on developing new c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold showed that certain derivatives of this compound significantly inhibited c-Met activation in vitro. These compounds were optimized for selectivity and potency, demonstrating reduced cell proliferation in cancer models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Variations in substitution patterns can lead to significant changes in pharmacological properties:
- Bromination at Position 7 : Enhances reactivity and binding affinity.
- Substituents on the Imidazole Ring : Alter electronic properties affecting interaction with biological targets.
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPFHNDEOTXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-57-4 |
Source
|
Record name | 7-bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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